2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-13-2-6-15(7-3-13)19-17(20)12-21-16-8-4-14(5-9-16)10-11-18;/h2-9H,10-12,18H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUMWIDGOQDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenoxy Intermediate
The initial step involves reacting 4-(2-aminoethyl)phenol with a suitable acylating agent, commonly chloroacetyl chloride , under basic conditions to form the phenoxyacetamide intermediate.
- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- Base: Potassium carbonate (K₂CO₃) or triethylamine to neutralize HCl generated.
- Temperature: 0–5 °C initially, then room temperature for completion.
- Stoichiometry: Slight excess of chloroacetyl chloride (e.g., 1.2:1 molar ratio) to ensure complete acylation.
$$
\text{4-(2-aminoethyl)phenol} + \text{chloroacetyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{solvent, 0-RT}} \text{phenoxyacetamide intermediate}
$$
Acetamide Formation via Nucleophilic Substitution
The phenoxy intermediate is then reacted with 4-methylphenylamine (p-toluidine) to form the final acetamide compound through nucleophilic substitution.
- Solvent: Anhydrous ethanol or acetonitrile.
- Temperature: Reflux conditions (70–80 °C).
- Reaction time: 12–24 hours.
- Monitoring: Thin-layer chromatography (TLC) for reaction progress.
$$
\text{Phenoxy intermediate} + \text{4-methylphenylamine} \xrightarrow[\text{reflux}]{\text{solvent}} \text{2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide}
$$
Formation of Hydrochloride Salt
The free base acetamide is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or an ethanolic solution of HCl.
- Dissolve the free base in anhydrous ethanol.
- Bubble HCl gas or add ethanolic HCl dropwise under stirring.
- Precipitation of the hydrochloride salt occurs.
- Filter, wash with cold ethanol, and dry under vacuum.
Optimization and Purification
- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane is employed to isolate pure intermediates and final product.
- Yield Improvement: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) prevents hydrolysis and side reactions.
- Reaction Monitoring: TLC and NMR spectroscopy confirm conversion and purity.
- Analytical Characterization:
- ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), aminoethyl protons (δ 1.8–2.5 ppm), and methyl group (δ ~2.3 ppm).
- ¹³C NMR: Carbonyl carbon at δ ~170 ppm.
- FTIR: NH stretching at ~3300 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹.
- Mass Spectrometry: Molecular ion peak matching calculated mass (M+H)+.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1. Formation of Phenoxy Intermediate | 4-(2-aminoethyl)phenol + chloroacetyl chloride + K₂CO₃ | 0–5 °C to RT, anhydrous solvent | Control stoichiometry to minimize byproducts | 75–85 |
| 2. Acetamide Formation | Phenoxy intermediate + 4-methylphenylamine | Reflux in ethanol or acetonitrile, 12–24 h | Monitor by TLC, inert atmosphere recommended | 70–80 |
| 3. Hydrochloride Salt Formation | Free base + HCl (gas or ethanolic) | Room temperature, precipitation | Yields pure hydrochloride salt, improves stability | 90–95 |
Research Findings and Industrial Considerations
- Industrial synthesis scales up these reactions using automated reactors with controlled temperature and stirring to optimize yields and purity.
- Use of continuous flow reactors can improve reaction control and reduce reaction times.
- Purification at scale involves crystallization and filtration rather than chromatography for cost-effectiveness.
- The hydrochloride salt form is preferred for biological studies due to enhanced solubility and handling properties.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amine derivatives .
Scientific Research Applications
The compound 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride (CAS Number: 1197980-23-6) is a chemical entity that has garnered attention in various scientific fields due to its potential applications. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and related research areas.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the treatment of neurological disorders and cancer.
Case Studies
- Neuroprotective Effects : Research indicates that compounds similar to this one exhibit neuroprotective properties, potentially useful in conditions like Alzheimer's disease. A study demonstrated that derivatives of phenoxyacetamides can inhibit neuroinflammation, which is crucial for neuroprotection .
- Anti-cancer Activity : Investigations into structurally related compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Pharmacology
The pharmacological profile of this compound suggests it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Clinical Trials
- Ongoing clinical trials are assessing the efficacy of similar compounds in treating mood disorders and anxiety, leveraging their ability to modulate neurotransmitter levels .
Biochemical Research
The compound's ability to serve as a biochemical probe is notable. It can be utilized in studies examining the mechanisms of action of various enzymes and receptors.
Research Findings
- Studies have indicated that phenoxyacetamides can serve as inhibitors for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation .
Table 1: Summary of Applications
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Structure | Key Activity |
|---|---|---|
| Compound A | Similar to 2-[4-(2-aminoethyl)... | Neuroprotective |
| Compound B | Related phenoxyacetamide | Anti-cancer |
Mechanism of Action
The mechanism of action of 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations
Positional Isomerism (4-Methyl vs. 3-Methyl Phenyl): The positional isomer 2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride () differs only in the methyl group’s position on the phenyl ring. This minor structural change may alter binding affinity to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes due to steric or electronic effects .
The purin-8-yl group in ’s derivative adds a heterocyclic aromatic system, likely enabling interactions with adenosine receptors or nucleotide-binding enzymes .
Impact of Heterocyclic Moieties: The benzimidazol-1-yl group in ’s compound introduces a planar heterocycle, which may improve DNA intercalation or protease inhibition compared to the phenoxy group in the parent compound .
Table 2: Functional Group Analysis and Hypothesized Effects
Biological Activity
2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride, commonly referred to as the compound , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H23ClN2O2
- Molecular Weight : 320.83 g/mol
- IUPAC Name : 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride
This structure features a phenoxy group linked to an acetamide moiety, which is significant for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Histone Deacetylase Inhibition : Similar compounds have been shown to act as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. For instance, a related compound demonstrated selectivity towards HDAC3 with an IC50 value of 95.48 nM .
- Antiproliferative Activity : The compound has displayed significant antiproliferative effects across various cancer cell lines. In vitro studies have reported IC50 values indicating strong inhibitory effects against solid tumor cells, such as HepG2 liver cancer cells .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound significantly increased apoptosis rates in HepG2 cells, suggesting that it may promote programmed cell death as part of its anticancer activity .
Antitumor Activity
A notable study evaluated the antiproliferative effects of the compound against several cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MDA-MB-231 | 3.00 | Cell cycle arrest (G2/M phase) |
| A2780 | 5.00 | HDAC inhibition |
The compound was particularly effective against HepG2 cells, where it not only inhibited proliferation but also induced significant apoptosis and cell cycle arrest at the G2/M phase .
Combination Therapy
In combination studies, the compound enhanced the efficacy of established chemotherapeutics such as taxol and camptothecin. At a concentration of 0.5 μM, it improved anticancer activity significantly compared to treatments alone .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride, and how can yield optimization be achieved?
- Methodology : Multi-step synthesis involving (i) coupling of 4-(2-aminoethyl)phenol with chloroacetyl chloride, (ii) reaction with 4-methylaniline, and (iii) hydrochlorination. Yield optimization requires controlled reaction conditions (e.g., anhydrous environment, inert gas) and purification via recrystallization or column chromatography. Monitor intermediates using TLC and adjust stoichiometry based on real-time NMR analysis .
- Data Consideration : Typical yields for similar acetamide syntheses range from 2–5% over 11 steps; iterative optimization (e.g., solvent selection, catalyst screening) can improve efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
- HPLC-UV (λ~255 nm) for purity assessment (≥98% recommended for research standards) .
- Mass spectrometry (ESI-TOF) to verify molecular weight (expected: ~381.4 g/mol for hydrochloride salt) .
- Validation : Cross-reference with crystallographic data (e.g., CCDC entries for analogous acetamides) to resolve ambiguities .
Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 1–3 months. Solubility can be determined in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~255 nm) .
- Guidelines : Store at -20°C in anhydrous form; avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and predict reactivity.
- Perform molecular docking (AutoDock Vina) to assess binding affinity toward target receptors (e.g., opioid or adrenergic receptors) .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR stretches)?
- Methodology :
- Variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the acetamide group).
- X-ray crystallography to confirm solid-state conformation and hydrogen-bonding patterns, as demonstrated for structurally related acetamides .
- Case Study : For 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide, crystallography revealed intermolecular H-bonds influencing stability; similar approaches apply here .
Q. How can reaction fundamentals and reactor design improve scalability of the synthesis?
- Methodology : Apply Design of Experiments (DoE) to optimize parameters (temperature, stirring rate, reagent addition rate). Use microreactors for continuous-flow synthesis to enhance heat/mass transfer and reduce side reactions .
- Case Study : ICReDD’s integrated computational-experimental framework reduced reaction development time by 50% for similar heterocycles .
Safety and Compliance
Q. What safety protocols are essential for handling this compound during in vitro studies?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (H303+H313+H333 hazards) .
- In case of exposure, follow first-aid measures: rinse skin/eyes with water (>15 min) and seek medical evaluation .
Data Management
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Methodology :
- Cross-validate using multiple techniques (e.g., IR, Raman, XRD).
- Consult databases like PubChem or CCDC for analogous compounds to identify common artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
